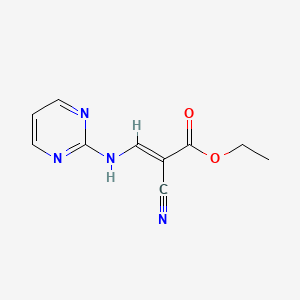
ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate
Vue d'ensemble
Description
Ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell function. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
Ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines. JAK3 is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate blocks the signaling pathways of cytokines that are important for immune cell function, leading to a reduction in inflammation and disease severity.
Biochemical and Physiological Effects:
ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate has been shown to reduce the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the activation and proliferation of T cells. By inhibiting JAK3, ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate blocks the signaling pathways of cytokines that are important for immune cell function, leading to a reduction in inflammation and disease severity. ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate has also been shown to reduce the number of activated T cells and B cells in the peripheral blood of patients with autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate is its selectivity for JAK3, which reduces the potential for off-target effects. ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate has also been shown to have a good safety profile in clinical trials. One limitation of ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate is its potential for immunosuppression, which can increase the risk of infections. ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate is also a small molecule inhibitor, which may limit its efficacy in certain disease settings.
Orientations Futures
Future research on ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate could focus on its potential use in combination therapies with other immunomodulatory agents. ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate could also be studied in other autoimmune diseases such as multiple sclerosis and type 1 diabetes. The development of JAK3-specific inhibitors with improved pharmacokinetic properties could also be an area of future research. Additionally, studies could be conducted to better understand the long-term safety and efficacy of ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate in patients with autoimmune diseases.
Applications De Recherche Scientifique
Ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate inhibits the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the activation and proliferation of T cells. In vivo studies in animal models of autoimmune diseases have shown that ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate reduces disease severity and inflammation.
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-9(15)8(6-11)7-14-10-12-4-3-5-13-10/h3-5,7H,2H2,1H3,(H,12,13,14)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAQMBYNADBTSX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=CC=N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=NC=CC=N1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-2-cyano-3-(pyrimidin-2-ylamino)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



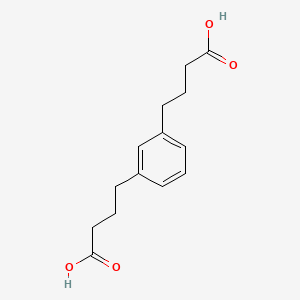




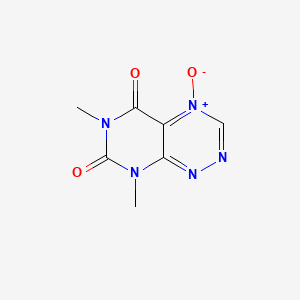




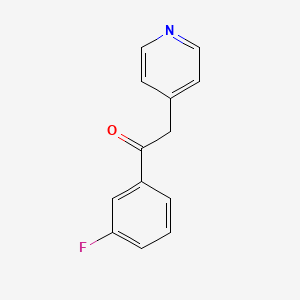
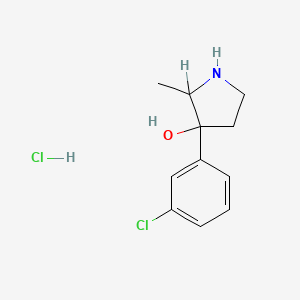
![2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol](/img/structure/B3059562.png)
